2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose Pentaacetate
Description
2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-D-glucopyranose pentaacetate (CAS: 309263-13-6) is a synthetic glycoside derivative characterized by:
- A glucose backbone substituted with an acetamido group at the C2 position.
- An α-L-fucopyranosyl residue linked via an α-glycosidic bond at the C3 hydroxyl group.
This compound is pivotal in glycobiology for studying fucose-mediated biological recognition, lectin interactions, and cell signaling . Its fully acetylated form enhances stability and solubility in organic solvents, facilitating synthetic applications .
Properties
IUPAC Name |
[(3S,5S,6S)-5-acetamido-3,6-diacetyloxy-4-[(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO16/c1-10-20(37-13(4)30)23(39-15(6)32)24(40-16(7)33)26(36-10)43-22-19(27-11(2)28)25(41-17(8)34)42-18(9-35-12(3)29)21(22)38-14(5)31/h10,18-26H,9H2,1-8H3,(H,27,28)/t10?,18?,19-,20+,21+,22?,23-,24-,25+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDOFLANQSVCEI-UOYUXFABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2[C@@H]([C@@H](OC([C@H]2OC(=O)C)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The synthesis begins with 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide (), a stable glycosyl donor with benzyl ether protections at C2, C3, and C4 to prevent unwanted side reactions. The acceptor substrate, benzyl 2-acetamido-3,6-di-O-benzyl-α-D-glucopyranoside, is strategically protected to ensure regioselective glycosylation at the C3 hydroxyl group of the glucosamine core.
In dichloromethane-N,N-dimethylformamide (DCM-DMF), tetraethylammonium bromide (TEAB) acts as a halide ion source, facilitating the generation of a fucosyl oxocarbenium intermediate. Diisopropylethylamine (DIPEA) neutralizes HBr, shifting the equilibrium toward product formation. Molecular sieves (3 Å) sequester water, preventing hydrolysis of the glycosyl donor.
Optimization and Yield
Under these conditions, the reaction achieves an 82% yield of the benzyl-protected disaccharide intermediate. Critical parameters include:
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Temperature : 0°C to room temperature, balancing reaction rate and stereochemical control.
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Solvent ratio : DCM-DMF (1:1 v/v) ensures donor solubility while maintaining acceptor stability.
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Catalyst loading : 1.2 equivalents of TEAB relative to the donor minimizes side reactions.
Post-condensation, hydrogenolysis (H₂, Pd/C) removes benzyl protections, yielding the free disaccharide, which is subsequently peracetylated using acetic anhydride and pyridine to afford the pentaacetate derivative.
Glycosylation with Mercury(II) Cyanide Promotion
Alternative methods employ mercury(II) cyanide (Hg(CN)₂) as a promoter for glycosylation, particularly useful for sterically hindered substrates.
Substrate Activation and Stereoselectivity
In this approach, 2-acetamido-1,6-anhydro-3-O-benzyl-2-deoxy-β-D-glucopyranose serves as the acceptor, leveraging its rigid 1,6-anhydro bridge to lock the glucosamine in a β-conformation. The donor, 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide, reacts with the acceptor in benzene-nitromethane (1:1 v/v) under Hg(CN)₂ catalysis.
The mercury ion coordinates to the bromide leaving group, stabilizing the transition state and promoting α-fucosyl linkage formation. This method achieves comparable yields (75–80%) to halide ion catalysis but requires stringent anhydrous conditions.
Post-Glycosylation Processing
Following glycosylation, sequential deprotection steps are critical:
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Acetolysis : Cleaves the 1,6-anhydro bridge using acetic anhydride and sulfuric acid.
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Hydrogenation : Removes benzyl groups (H₂, Pd/C).
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Peracetylation : Acetic anhydride/pyridine introduces acetyl protections at remaining hydroxyls.
Solid-Phase Synthesis and Chromatographic Purification
Recent advances integrate solid-phase synthesis with high-performance liquid chromatography (HPLC) for scalable production.
Immobilized Substrate Strategy
A patented method immobilizes the glucosamine acceptor on Wang resin via a 4-methoxybenzylidene acetal linkage. This strategy simplifies purification by enabling filtration-based separation of intermediates. Glycosylation with a fucosyl trichloroacetimidate donor proceeds in tetrahydrofuran (THF) with trimethylsilyl triflate (TMSOTf) as the activator.
HPLC Purification Protocols
Crude reaction mixtures are purified using gradient HPLC (Table 1):
| Time (min) | Solvent A (%) | Solvent B (%) | Solvent C (%) |
|---|---|---|---|
| 0–3 | 47 | 35 | 18 |
| 3–10 | 47→35 | 35 | 18→30 |
| 10–30 | 35→15 | 35 | 30→50 |
| 30–40 | 15 | 35 | 50 |
| 40–42 | 15→47 | 35 | 50→18 |
| 42–50 | 47 | 35 | 18 |
Solvents: A = acetonitrile, B = water, C = 0.1% trifluoroacetic acid (TFA). This protocol achieves >95% purity, as confirmed by LC-MS.
Comparative Analysis of Methods
| Parameter | Halide Ion Catalysis | Hg(CN)₂ Promotion | Solid-Phase Synthesis |
|---|---|---|---|
| Yield (%) | 82 | 75–80 | 70–75 |
| Stereoselectivity | α > 98:2 | α > 95:5 | α > 99:1 |
| Scalability | Moderate | Low | High |
| Purification Complexity | Medium | High | Low |
Halide ion catalysis offers the best balance of yield and stereoselectivity, while solid-phase methods excel in scalability. Mercury-based approaches, though effective, face environmental and safety challenges due to Hg(CN)₂ toxicity .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose Pentaacetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the sugar moiety.
Reduction: This can be used to alter the acetyl groups or other functional groups.
Substitution: This reaction can replace specific groups on the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups, such as halides or alkyl groups, onto the sugar molecule.
Scientific Research Applications
Structural Characteristics
The compound consists of:
- Acetamido group : Replacing the hydroxyl group at the second position of a glucose molecule.
- Fucose residue : Linked at the third position, which is significant for cellular communication and adhesion.
This structural configuration allows researchers to explore the interactions between carbohydrates and proteins, particularly lectins, which are essential for biological processes such as cell recognition, pathogen invasion, and immune responses.
Scientific Research Applications
-
Glycan-Mediated Biological Recognition
- The compound is extensively used to investigate how glycan structures affect biological recognition and functionality. Its acetamido group serves as an analog for naturally occurring N-acetyl groups found in glycosaminoglycans, providing insights into modifications that influence biological interactions .
- Lectin Binding Studies
- Synthesis of Complex Glycans
- Development of Glycomimetic Antagonists
- Cancer Research
Case Studies
Mechanism of Action
The mechanism of action of 2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose Pentaacetate involves its interaction with specific molecular targets, such as enzymes and receptors involved in glycosylation processes. The compound can mimic natural glycans, allowing it to modulate biological pathways and cellular interactions. This makes it a valuable tool in studying and manipulating glycan-related processes in cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Table 1: Key Structural Features and Molecular Data
Key Observations :
- Positional Isomerism : The target compound’s 3-O-fucosyl linkage distinguishes it from 4-O- or 6-O-fucosylated analogs (e.g., CAS 62203-19-4), which exhibit altered lectin-binding specificities .
- Functional Groups : Fluorination at C4 (4-F-GlcNAc) disrupts glycan elongation, unlike the target compound, which retains native hydroxyl groups under acetyl protection .
- Protecting Groups : The pentaacetate modification contrasts with benzyl or benzoyl protections in intermediates (e.g., ), impacting solubility and reactivity .
Physicochemical Properties
- Optical Rotation : The target compound’s [α]D is unreported, but analogs show significant variability. For example, 4-O-α-L-Fuc-D-GlcNAc exhibits +58.6° , while β-D-galactosylated analogs (e.g., ) have negative rotations due to β-linkages.
- Solubility : Pentaacetate derivatives are soluble in chloroform or dichloromethane, whereas deacetylated forms (e.g., N-acetylmuramic acid, ) are water-soluble .
Biological Activity
2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose pentaacetate, also known as a synthetic glycoside, is an oligosaccharide that plays a crucial role in cell adhesion and biological recognition processes. This compound is particularly significant in glycoscience research, where it aids in understanding the interactions between carbohydrates and proteins, such as lectins, which are essential for various biological functions including immune response and pathogen invasion.
Structural Characteristics
The structural configuration of this compound includes:
- An acetamido group at the second position replacing the hydroxyl group.
- An α-L-fucopyranosyl residue linked at the third position.
This unique structure allows researchers to probe glycan-mediated biological recognition and cellular signaling pathways effectively.
Cell Adhesion and Recognition
The compound is primarily utilized to study cell adhesion mechanisms. Fucose-containing structures, such as those in this glycoside, are known to be pivotal in cellular communication and adhesion. Research indicates that fucosylated glycans are involved in various biological processes including:
- Cell-cell recognition : Fucosylated structures enhance the specificity of cell interactions.
- Pathogen invasion : Many pathogens exploit fucosylated glycans to adhere to host cells, making this compound valuable for understanding infectious diseases.
Research Findings
- Glycan Functionality : Studies have shown that modifications in sugar moieties significantly affect biological recognition. The acetamido group serves as an analog of N-acetyl groups found in glycosaminoglycans, providing insights into how these modifications influence functionality .
- Synthesis of Complex Glycans : This glycoside is frequently used to synthesize complex glycans that are otherwise difficult to isolate from natural sources. This capability allows for detailed studies on glycan function and their applications in biotechnology .
- Binding Properties : Research has demonstrated that this compound can be used to model fucosylated structures, facilitating investigations into their specificity and binding properties within cells .
Case Study 1: Role in Immune Response
A study investigated the role of fucosylated glycans in modulating immune responses. It was found that the presence of fucose residues enhances the binding affinity of immune cells to pathogens, thereby improving the efficacy of immune responses against infections .
Case Study 2: Pathogen Adhesion Mechanisms
Another research focused on how certain bacteria utilize fucosylated glycans for adhesion to host tissues. The study highlighted that this compound could inhibit this adhesion process, suggesting its potential as a therapeutic agent against bacterial infections .
Data Summary
| Property | Details |
|---|---|
| Molecular Weight | 619.6 g/mol |
| CAS Number | 52630-68-9 |
| Biological Roles | Cell adhesion, pathogen invasion, immune response modulation |
| Synthesis Applications | Used for synthesizing complex glycans and modeling fucosylated structures |
Q & A
Q. What synthetic strategies are commonly employed to prepare 2-acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-D-glucopyranose pentaacetate?
The synthesis typically involves sequential protection-deprotection steps, glycosylation, and acetylation. For example:
- Glycosylation : The α-L-fucopyranosyl unit is attached to the 3-O position of 2-acetamido-2-deoxy-D-glucopyranose using glycosyl donors (e.g., trichloroacetimidates or thioglycosides) under Lewis acid catalysis (e.g., BF₃·Et₂O) .
- Acetylation : The free hydroxyl groups are acetylated using acetic anhydride in pyridine to yield the pentaacetate derivative, ensuring regioselectivity through prior protection of reactive sites . Key intermediates are validated via NMR and mass spectrometry (MS) .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- NMR Spectroscopy : 1H and 13C NMR are critical for verifying glycosidic linkages, anomeric configurations, and acetyl group placement. For instance, δ ~5.0–5.5 ppm in 1H NMR indicates acetylated protons, while anomeric protons (α/β configurations) appear at δ ~4.5–5.5 ppm .
- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight. Discrepancies between calculated and observed values (e.g., 1428.5127 vs. 1428.4937 in one study) require recalibration or purity assessment .
Q. How is this compound utilized in glycobiology studies?
It serves as a precursor for synthesizing complex oligosaccharides or glycoconjugates, mimicking natural glycans involved in cell signaling. For example:
- Enzyme Substrates : Used to study glycosyltransferases or glycosidases by tracking acetylation/deacetylation kinetics .
- Structural Probes : Incorporation into synthetic glycans helps elucidate carbohydrate-protein interactions (e.g., lectin binding) .
Advanced Research Questions
Q. How can researchers resolve stereochemical challenges during glycosylation to ensure α-L-fucose linkage specificity?
- Donor Activation : Use participating protecting groups (e.g., acetyl) at C2 of fucose to favor α-linkage via neighboring-group participation .
- Solvent Effects : Polar solvents (e.g., Et₂O) stabilize oxocarbenium intermediates, enhancing α-selectivity .
- Kinetic Monitoring : Real-time NMR or TLC tracks reaction progress to optimize conditions .
Q. What methodologies address conflicting NMR and MS data during characterization?
- Purity Assessment : Re-crystallize or use preparative HPLC to remove impurities affecting spectral clarity .
- Complementary Techniques : Combine 2D NMR (e.g., HSQC, COSY) with high-resolution MS to resolve overlapping signals or isotopic patterns .
- Computational Validation : Compare experimental data with DFT-calculated NMR shifts or MS fragmentation patterns .
Q. What strategies improve regioselective acetylation in the presence of multiple reactive hydroxyl groups?
- Temporary Protecting Groups : Use acid-labile groups (e.g., trityl) to block specific hydroxyls before acetylation .
- Enzymatic Acetylation : Lipases or acetyltransferases achieve regioselectivity under mild conditions .
- Stepwise Acetylation : Sequential treatment with controlled equivalents of acetylating reagents .
Q. How is this compound applied in studying host-pathogen interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
